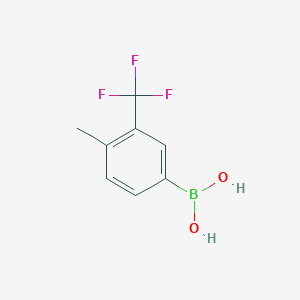

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQGVSGCAAPNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669636 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-94-0 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid

Abstract

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a specialized arylboronic acid, serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, offers medicinal chemists and materials scientists a powerful tool for fine-tuning the electronic, steric, and pharmacokinetic properties of target molecules. This guide provides an in-depth analysis of its core physical and chemical properties, outlines best practices for safe handling and storage, and explores its primary application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Compound Identification and Core Properties

This compound is a white to off-white solid at room temperature.[1] The molecule's utility is derived from the interplay of its three key functional groups: the reactive boronic acid moiety, the electron-withdrawing trifluoromethyl group, and the electron-donating methyl group. This unique electronic arrangement on the phenyl ring significantly influences its reactivity in synthetic transformations.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. It is important to note that while some physical data like boiling point are based on computational predictions, they provide a reliable estimate for handling and reaction planning.

| Property | Value | Reference |

| CAS Number | 947533-94-0 | [2] |

| Molecular Formula | C₈H₈BF₃O₂ | [2] |

| Molecular Weight | 203.95 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 275.8 ± 50.0 °C (Predicted) | [2] |

| Synonyms | Boronic acid, B-[4-methyl-3-(trifluoromethyl)phenyl]- | [2] |

| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [1] |

Structural Influence on Reactivity

The presence of the trifluoromethyl (CF₃) group is particularly noteworthy. The CF₃ group is a strong electron-withdrawing group and a bioisostere for other functionalities, valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] The adjacent methyl group, being electron-donating, creates a distinct electronic profile on the aromatic ring, enabling regioselective transformations and influencing the overall reactivity of the boronic acid in cross-coupling reactions.

Safety, Handling, and Storage

As with analogous arylboronic acids, this compound requires careful handling to ensure personnel safety and maintain compound integrity. The general hazard profile is based on data from structurally similar compounds.[4][5][6][7]

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |

| Skin Irritation | Causes skin irritation.[7] |

| Eye Irritation | Causes serious eye irritation.[7] |

| Respiratory Irritation | May cause respiratory irritation.[8] |

Recommended Handling and PPE

All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE) includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[5]

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Stability

Arylboronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7]

Caption: Recommended workflow for the safe handling of arylboronic acids.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceuticals, agrochemicals, and advanced materials.[9]

The reaction involves the palladium-catalyzed coupling of an organoboron species (the boronic acid) with an organohalide or triflate. The process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[9]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

References

- 1. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aksci.com [aksci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid

CAS Number: 947533-94-0

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. Intended for professionals in research and development, this document delves into the compound's properties, synthesis, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to facilitate the strategic application of this versatile reagent in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in organic synthesis. The presence of both a methyl group and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products.

| Property | Value | Source |

| CAS Number | 947533-94-0 | [1][2] |

| Molecular Formula | C₈H₈BF₃O₂ | [1][2] |

| Molecular Weight | 203.95 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Ambient temperature, in a dry, well-ventilated area | [1] |

Note: Some physical properties such as boiling point and density are predicted values and should be considered as estimates.

Strategic Importance in Synthesis: The Power of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a readily available precursor for introducing the 4-methyl-3-(trifluoromethyl)phenyl moiety into complex molecules, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthesis and Handling

Plausible Synthetic Route

The general approach involves two key steps:

-

Formation of an Organometallic Reagent: The aryl bromide is reacted with a strong base, such as n-butyllithium, or with magnesium metal to form the corresponding aryllithium or Grignard reagent, respectively. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures to prevent side reactions.

-

Borylation: The freshly prepared organometallic reagent is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. This forms a boronic ester, which is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

dot

Caption: Plausible synthetic workflow for this compound.

Safe Handling and Storage

As with all boronic acids, proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines, which may affect their reactivity.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful and versatile method for constructing biaryl and vinyl-aryl structures.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

While a specific, validated protocol for a Suzuki-Miyaura reaction using this compound is not available in the cited literature, the following general procedure for the coupling of an aryl bromide can be adapted. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (typically 1-5 mol%) and any necessary ligands under a positive pressure of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Analytical Characterization

Authenticating the identity and purity of this compound is crucial for its effective use. While specific spectral data is not provided in the search results, the following analytical techniques are standard for the characterization of such compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

-

¹⁹F NMR: A singlet would be expected for the -CF₃ group.

-

¹¹B NMR: Would confirm the presence of the boron atom.

-

-

Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretching of the boronic acid, C-H stretching of the aromatic ring and methyl group, and C-F stretching of the trifluoromethyl group.

Broader Applications in Research and Industry

The utility of this compound and similar compounds extends beyond basic research into various industrial sectors:

-

Pharmaceuticals: As a key building block for the synthesis of active pharmaceutical ingredients (APIs). The resulting biaryl structures are common motifs in a wide range of therapeutic agents.

-

Agrochemicals: Used in the development of novel pesticides and herbicides, where the trifluoromethyl group can enhance efficacy and stability.

-

Materials Science: Employed in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, where the electronic properties of the fluorinated aryl group are advantageous.

Conclusion

This compound is a strategically important reagent for researchers and scientists engaged in organic synthesis. Its value is intrinsically linked to the desirable properties imparted by the trifluoromethyl group, making it a key component in the design and synthesis of novel molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, handling, and application in Suzuki-Miyaura cross-coupling reactions is essential for leveraging its full potential. While specific, published experimental data for this compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in the laboratory.

References

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structural arrangement, featuring a methyl group and a trifluoromethyl (CF₃) group on the phenyl ring, imparts a unique combination of steric and electronic properties. The CF₃ group, a well-known bioisostere for various functional groups, is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this reagent, detailing its fundamental properties, a robust synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions, designed for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The utility of a synthetic reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is paramount for experimental design, reaction optimization, and purification.

Key Properties Summary

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BF₃O₂ | Sigma-Aldrich |

| Molecular Weight | 203.95 g/mol | Sigma-Aldrich |

| CAS Number | 947533-94-0 | BLD Pharm[2] |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |

Stability and Handling

Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine trimer under heating or acidic conditions. This process is typically reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a cool, dry place, sealed from atmospheric moisture.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the reagent. While a specific spectrum for this exact molecule is not publicly available, the expected NMR chemical shifts can be predicted based on the electronic environment of the nuclei.

-

¹H NMR: Protons on the aromatic ring are expected in the δ 7.0-8.0 ppm range. The methyl (CH₃) protons will appear as a singlet further upfield, typically around δ 2.5 ppm. The acidic protons of the B(OH)₂ group often appear as a broad singlet.

-

¹³C NMR: Aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to the boron atom will have a characteristic chemical shift, and the CF₃ group will exhibit a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, typically with a chemical shift around -60 to -65 ppm relative to a standard like CFCl₃.[3]

-

¹¹B NMR: A broad singlet is anticipated in the range of δ 28-34 ppm, characteristic of an arylboronic acid.

Synthesis and Mechanistic Insights

A reliable synthetic route is essential for the accessibility of this key building block. The most common and field-proven method for synthesizing arylboronic acids is through a lithiation-boronation sequence starting from a corresponding aryl halide.

Proposed Synthetic Workflow

The logical precursor for this synthesis is 1-bromo-4-methyl-2-(trifluoromethyl)benzene. The workflow involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for analogous compounds.[4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: The low temperature is critical to prevent side reactions, such as the reaction of the highly basic aryllithium intermediate with the solvent or other electrophilic sites. The halogen-metal exchange is kinetically favored at this temperature.

-

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Causality: Triisopropyl borate is used as the boron electrophile. The bulky isopropyl groups help prevent the formation of undesired over-alkylation products (triarylboranes).

-

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[5][6] This reaction is a cornerstone of modern pharmaceutical and materials synthesis due to its mild conditions and high functional group tolerance.[7]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid enters the cycle during the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between this compound and an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

-

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common.

-

Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified using flash column chromatography on silica gel.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Arylboronic Acid

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When combined with a boronic acid function, a cornerstone of palladium-catalyzed cross-coupling reactions, the resulting molecule becomes a highly valuable building block.[1][2]

(4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is one such strategic intermediate. Its structure is primed for use in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl systems that are scaffolds for novel pharmaceuticals and advanced organic materials.[3][4] This guide provides an in-depth examination of its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations essential for successful and reproducible outcomes in a research setting.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of an arylboronic acid can be approached through several established pathways. The choice of method is often dictated by the availability and cost of starting materials, functional group tolerance, and scalability. For the target compound, this compound, we will consider four primary strategies.

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1. Halogen-Lithium Exchange & Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | n-BuLi, B(OR)₃ | High yields, reliable, well-established. | Requires cryogenic temperatures (-78 °C), moisture-sensitive, pyrophoric reagents. |

| 2. Grignard Reaction & Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | Mg, B(OR)₃ | Milder than lithiation, less sensitive to trace moisture. | Can be sluggish, potential for side reactions (e.g., Wurtz coupling).[5][6] |

| 3. Miyaura Borylation | 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | B₂pin₂, Pd catalyst | Excellent functional group tolerance, milder conditions. | Cost of palladium catalyst and diboron reagent, produces boronate ester intermediate.[6][7] |

| 4. Iridium-Catalyzed C-H Borylation | 1-Methyl-2-(trifluoromethyl)benzene | B₂pin₂, Ir catalyst | Most atom-economical, avoids pre-halogenation. | Regioselectivity can be challenging, catalyst development is ongoing.[8][9][10][11] |

Expert Rationale: While C-H borylation represents the forefront of synthetic efficiency, the Halogen-Lithium Exchange followed by borylation remains the most robust and widely practiced method for producing this specific type of substituted arylboronic acid on a laboratory scale.[12][13][14] Its predictability and high conversion rates make it the preferred method for this guide's detailed protocol. The extreme cold (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

Part 2: The Core Protocol: Synthesis via Lithiation-Borylation

This section provides a self-validating, step-by-step protocol for the synthesis of this compound from its corresponding aryl bromide.

Reaction Scheme

Caption: Lithiation-Borylation of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromo-1-methyl-2-(trifluoromethyl)benzene | C₈H₆BrF₃ | 239.03 | 10.0 g | 41.8 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 18.4 mL | 46.0 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 11.6 mL | 50.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Hydrochloric Acid (1 M HCl) | HCl | 36.46 | ~50 mL | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Detailed Step-by-Step Methodology

Causality Behind Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources like water. All glassware must be oven or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagents.

-

Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a dry ice/acetone bath temperature is crucial to prevent decomposition and unwanted side reactions, such as reaction with the solvent (THF).[12]

Protocol:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Initial Dissolution: Add 4-bromo-1-methyl-2-(trifluoromethyl)benzene (10.0 g, 41.8 mmol) to the flask. Using a cannula or dry syringe, add 100 mL of anhydrous THF. Stir the solution until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

Lithiation: Slowly add n-butyllithium (18.4 mL of a 2.5 M solution in hexanes, 46.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is typically observed. After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour to ensure complete halogen-lithium exchange.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (11.6 mL, 50.2 mmol) dropwise over 20 minutes. A thick white precipitate may form. Once the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir for at least 12 hours (overnight is convenient).

-

Acidic Work-up: Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH 1-2). Stir vigorously for 30 minutes to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual acid and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization

Purification is a critical step, as crude boronic acids often contain boroxines (dehydrated trimers) and other impurities.

Purification Protocol

Expert Rationale: Standard silica gel chromatography can be problematic for boronic acids due to their polarity and potential for decomposition on the acidic silica surface.[15][16] A more reliable method involves an acid-base extraction or recrystallization.[17][18]

-

Acid-Base Extraction: a. Dissolve the crude solid in diethyl ether. b. Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. c. Separate the layers and wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities. d. Cool the aqueous layer in an ice bath and re-acidify with 1 M HCl until a white precipitate forms (pH 1-2). e. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Recrystallization: If the product is sufficiently pure after work-up, it can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₈BF₃O₂ |

| Molecular Weight | 203.95 g/mol |

| Appearance | White to off-white solid |

| Storage | Store under inert atmosphere, refrigerated. |

| ¹H NMR | Expect characteristic aromatic proton signals and a singlet for the methyl group. The B(OH)₂ protons are often broad and may exchange with D₂O. |

| ¹⁹F NMR | Expect a singlet corresponding to the -CF₃ group. |

| ¹¹B NMR | Expect a broad singlet characteristic of a trigonal boronic acid. |

| Mass Spec (ESI-) | Expect [M-H]⁻ or adducts. |

Part 4: Workflow Visualization and Safety

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification of the target boronic acid.

Critical Safety and Handling Information

-

n-Butyllithium: Pyrophoric liquid. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.[19]

-

Trifluoromethylated Compounds: Can release hydrogen fluoride (HF) upon decomposition. Handle in a well-ventilated fume hood.[19]

-

Boronic Acids: Generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.[20][21]

-

General Precautions: Perform the reaction in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure a quench station and appropriate fire extinguisher (Class D for organometallics) are accessible.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]

- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 12. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid: Sourcing, Quality Control, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF3), in particular, has become a cornerstone of this approach. (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid stands out as a key building block, offering a unique combination of a tolyl scaffold and a trifluoromethyl group, making it an invaluable reagent for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its commercial availability, essential quality control measures, and a detailed protocol for its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid at room temperature. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 947533-94-0 | [1] |

| Molecular Formula | C8H8BF3O2 | [1][2] |

| Molecular Weight | 203.95 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% or ≥98% | |

| InChI Key | LXQGVSGCAAPNEL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(B(O)O)C=C1C(F)(F)F | [1] |

| Storage | Ambient temperature, keep in a dark, dry place | [3] |

This boronic acid is readily available from a variety of commercial suppliers catering to the research and development sector. Prominent suppliers include Sigma-Aldrich (AldrichCPR) and Fluorochem.[1] It is typically offered in research quantities, with purities generally specified as 97% or higher. For larger-scale applications, inquiries with these suppliers for bulk quantities are recommended.

Quality Control and Impurity Profile: A Self-Validating System

The reliability of any synthetic protocol hinges on the quality of the starting materials. For arylboronic acids, two common impurities can significantly impact reaction outcomes: boroxines and protodeboronated byproducts.

-

Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in solution, their presence in the solid starting material can affect stoichiometry. The formation of boroxines can be detected by spectroscopic methods, and they can often be converted back to the boronic acid by treatment with water.[4]

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This leads to the formation of 1-methyl-2-(trifluoromethyl)benzene, an impurity that will not participate in the desired cross-coupling reaction. The propensity for protodeboronation is influenced by factors such as temperature, pH, and the electronic nature of the aryl group.[5]

A robust quality control workflow for incoming this compound should include:

-

Spectroscopic Verification: 1H NMR, 13C NMR, and 19F NMR are essential to confirm the structure and identify organic impurities. The presence of boroxine can sometimes be inferred from broadened peaks corresponding to the B(OH)2 protons.[4][6]

-

Purity Assessment: High-performance liquid chromatography (HPLC) is the preferred method for quantifying the purity of the boronic acid and detecting the presence of the protodeboronated impurity.

-

Water Content: Karl Fischer titration can be used to determine the water content, which can influence the equilibrium between the boronic acid and its boroxine.

The logical relationship for ensuring the quality of this compound for use in synthesis is depicted in the following diagram:

Synthesis of this compound: A Representative Protocol

While commercially available, understanding the synthesis of this key intermediate provides valuable insights into potential impurities. A common and effective method for the preparation of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative, step-by-step protocol adapted from established procedures for similar fluorinated arylboronic acids.[7][8]

Disclaimer: This protocol is for informational purposes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Formation of the Organolithium Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-(trifluoromethyl)toluene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Borylation and Hydrolysis

-

To the freshly prepared organolithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford this compound as a white solid.

The synthesis workflow can be visualized as follows:

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][9] this compound is an excellent coupling partner in these reactions.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.08 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

-

Add the catalyst solution to the flask containing the reactants.

-

Add a 4:1 mixture of toluene and water to the reaction flask.

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 85-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.

This protocol provides a robust starting point for the application of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent system may be necessary depending on the specific aryl halide used.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its physicochemical properties, coupled with rigorous quality control to mitigate common impurities, is paramount for successful and reproducible synthetic outcomes. The detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction provided herein serves as a practical guide for researchers and scientists, enabling the efficient construction of novel molecular architectures.

References

- 1. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Safe Handling of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid

Introduction: (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research. The presence of both a methyl and a trifluoromethyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, making it a valuable reagent for medicinal chemists aiming to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

However, the reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols described herein are synthesized from available safety data for this class of compounds and are designed to establish a self-validating system of safety and experimental integrity.

A critical note on data: Specific safety and toxicological data for the exact isomer this compound (CAS No. 947533-94-0) is limited. Therefore, this guide is built upon a foundation of data from structurally similar and well-characterized analogs, such as 4-(trifluoromethyl)phenyl)boronic acid and other isomers. This approach is a standard practice in chemical safety assessment, as the core hazards are associated with the trifluoromethylphenylboronic acid moiety.

Section 1: Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage conditions, appropriate personal protective equipment, and potential incompatibilities.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 947533-94-0 | [2] |

| Molecular Formula | C₈H₈BF₃O₂ | [3][4] |

| Molecular Weight | 203.95 g/mol | [3][4] |

| Synonyms | [4-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |

Table 2: Physical and Chemical Properties

| Property | Value | Rationale and Remarks |

|---|---|---|

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Data not available for this specific isomer. Analog 4-(Trifluoromethyl)phenylboronic acid melts at 245-256 °C.[5][6] | High melting point indicates thermal stability under standard laboratory conditions, but decomposition can occur at elevated temperatures. |

| Solubility | Soluble in methanol and other organic solvents.[7] | Solubility information is critical for reaction setup and for choosing appropriate cleaning or spill-neutralizing solvents. |

| Stability | Stable under recommended storage conditions. Boronic acids can dehydrate to form cyclic boroxine anhydrides, especially when heated or exposed to dehydrating conditions. |[6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The causality behind this classification stems from its potential to cause irritation and acute toxicity upon exposure. Adherence to GHS guidelines is mandatory for ensuring user safety and regulatory compliance.

Table 3: GHS Hazard Classification Summary

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[6][8][9] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[10][11] |

| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[10][11] |

Note: Some safety data sheets for related isomers also include Acute Dermal and Inhalation Toxicity (Category 4).[6] It is prudent to handle the compound as if these hazards are present.

Caption: GHS Pictogram and associated hazard statements.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. The fume hood's function is to contain the solid particulates (dust) and any potential vapors, preventing inhalation, which can cause respiratory tract irritation.[10][11] The work area should also be equipped with an eyewash station and a safety shower, which are critical for immediate decontamination in the event of accidental contact.[6][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[12][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[8] Before use, gloves must be inspected for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

-

Protective Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron and sleeves should be utilized.

-

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved P95 or an EU EN 143-compliant P1 particle respirator is recommended.[8][10] For higher-level protection or when handling large quantities, a respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) should be used.[8][10]

Section 4: Protocols for Safe Handling and Storage

Methodical and deliberate workflows are key to preventing exposure and ensuring experimental reproducibility.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the solid gently to minimize dust generation.[6] If the compound is electrostatically charged, an anti-static gun or weigh boat can be beneficial.

-

Reaction Setup: Add the compound to the reaction vessel slowly and carefully within the fume hood. Ensure the vessel is properly secured.

-

Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated consumables (gloves, weigh boats, wipes) in a designated hazardous waste container.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in the handling area.[6][13]

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

-

Container: Store in the original, tightly sealed container.[6][13]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[12][13]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[6][8]

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][13]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6][11]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][11][13]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[6][8][9]

Accidental Release Measures (Spill Response)

Caption: Workflow for responding to an accidental laboratory spill.

Protocol for a Small Solid Spill:

-

Evacuate and Alert: Alert others in the immediate area.

-

Secure Ventilation: Ensure the spill is contained within a fume hood if possible.

-

Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and a P95 respirator.

-

Clean-up: Gently sweep up the solid material. Avoid any actions that create dust.[8][13] Place the swept material and any contaminated cleaning tools into a heavy-duty plastic bag or a sealed container.

-

Final Decontamination: Wipe the spill area with a damp cloth, then clean with soap and water.

-

Disposal: Seal the container with the waste material, label it clearly as "Hazardous Waste," and arrange for proper disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, boron oxides, and hydrogen fluoride.[6][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Section 6: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent local and national regulations.[6]

-

Disposal Method: Do not dispose of down the drain or in general trash.[8] All waste must be placed in clearly labeled, sealed containers. Disposal must be handled by a licensed professional waste disposal service.[8][13]

Conclusion

This compound is a powerful tool for chemical innovation, but it demands respect and careful handling. By integrating the principles of GHS, utilizing proper engineering controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the associated risks. A proactive safety culture, grounded in a deep understanding of the chemical's properties and potential hazards, is the cornerstone of safe and successful research.

References

- 1. nbinno.com [nbinno.com]

- 2. 947533-94-0 CAS MSDS (4-Methyl-3-trifluoromethyl-phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. aksci.com [aksci.com]

- 7. 182344-23-6 CAS MSDS (4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. echemi.com [echemi.com]

- 10. angenechemical.com [angenechemical.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic data for (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid

Introduction

This compound is a specialized organoboron compound increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as a building block in the development of novel pharmaceutical agents and materials. Its precise structure, featuring a trifluoromethyl group and a methyl group on the phenyl ring ortho and meta to the boronic acid moiety, respectively, imparts unique electronic and steric properties that are critical to its reactivity and function.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to verify the identity, purity, and structural integrity of this compound (Molecular Formula: C₈H₈BF₃O₂, Molecular Weight: 203.95 g/mol ). We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation for researchers, chemists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment and connectivity of atoms within a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for unambiguous characterization.

Causality in NMR: Why This Approach?

-

¹H NMR maps the proton environment, revealing the substitution pattern on the aromatic ring and confirming the presence of the methyl group.

-

¹³C NMR provides a census of all carbon atoms, distinguishing between aromatic, methyl, and trifluoromethyl carbons.

-

¹⁹F NMR is a highly sensitive and specific probe for the trifluoromethyl group, a key functional moiety.

-

¹¹B NMR directly observes the boron atom, confirming the presence of the boronic acid group and providing insight into its electronic state and potential for anhydride (boroxine) formation.[1][2][3]

Predicted NMR Data

The following table summarizes the expected chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.2 - 8.5 | Broad Singlet | B(OH)₂ |

| ~7.8 - 8.1 | Multiplet | 3 x Aromatic-H | |

| ~2.5 | Singlet | -CH₃ | |

| ¹³C | ~140 - 145 | Singlet | C-CH₃ |

| ~130 - 140 | Multiplet | Aromatic C-H | |

| ~125 - 130 (low intensity) | Quartet (²JCF) | C-CF₃ | |

| ~123 - 128 (low intensity) | Quartet (¹JCF) | -CF₃ | |

| Not observed/Broad | - | C-B | |

| ~21 | Singlet | -CH₃ | |

| ¹⁹F | ~ -61 | Singlet | -CF₃ |

| ¹¹B | ~28 - 30 | Broad Singlet | -B(OH)₂ (sp²) |

Note: The carbon attached to boron (C-B) is often difficult to observe due to quadrupolar broadening from the boron nucleus.[4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure complete dissolution.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Tune and match the probe for the ¹H nucleus.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (D1): Set to 1-2 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[4]

-

Integrate the signals to determine the relative proton ratios.

-

Workflow Visualization

Caption: NMR experimental workflow from sample preparation to final analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of characteristic functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in IR: What to Look For?

The IR spectrum provides a molecular "fingerprint." For this compound, we specifically look for vibrations corresponding to the O-H bonds of the boronic acid, the C-F bonds of the trifluoromethyl group, and the various bonds within the substituted aromatic ring. Absence of these key bands would immediately indicate a problem with the sample's identity.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3600 | O-H stretch | B(OH)₂ | Broad, Strong |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H | Medium |

| 2850 - 3000 | C-H stretch (sp³) | Methyl C-H | Medium |

| 1600 - 1620 | C=C stretch | Aromatic Ring | Medium |

| 1310 - 1380 | B-O stretch | Boronic Acid | Strong |

| 1100 - 1300 | C-F stretch | -CF₃ | Very Strong |

Note: The B-O stretching frequency is a key diagnostic peak for boronic acids.[5] The C-F stretches are often the most intense bands in the spectrum.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Workflow Visualization

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

The Strategic Deployment of (4-Methyl-3-(trifluoromethyl)phenyl)boronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of Fluorinated Boronic Acids in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast arsenal of fluorinated building blocks, arylboronic acids have emerged as particularly valuable reagents, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for the construction of biaryl and heteroaryl scaffolds prevalent in a multitude of therapeutic agents.

This guide provides an in-depth technical exploration of a specific and highly strategic building block: (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid . We will delve into its intrinsic properties, dissect the rationale for its application in medicinal chemistry, and provide practical insights into its utilization in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent to accelerate their discovery programs.

Physicochemical Profile of this compound

The efficacy of a building block in medicinal chemistry is intrinsically linked to its structural and electronic properties. This compound presents a unique constellation of features that render it a highly valuable synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₈BF₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 203.95 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Key Structural Features | Phenylboronic acid, Methyl group, Trifluoromethyl group | N/A |

The key to its utility lies in the interplay between the methyl and trifluoromethyl substituents on the phenyl ring. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety. This electron deficiency can impact the kinetics and mechanism of the Suzuki-Miyaura coupling, a crucial consideration for reaction optimization. Furthermore, the CF₃ group is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved cell permeability and in vivo half-life. The adjacent methyl group provides steric bulk and can influence the conformational preferences of the final molecule, potentially leading to enhanced target binding affinity and selectivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The preeminent application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Mechanistic Considerations: The "Why" Behind Experimental Choices

The Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound has specific implications for this cycle.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle

The electron-withdrawing trifluoromethyl group can slow down the transmetalation step, which often requires the formation of a boronate "ate" complex upon reaction with a base. To overcome this, the choice of base, solvent, and palladium ligand is critical. Stronger bases, such as cesium carbonate or potassium phosphate, are often employed to facilitate the formation of the reactive boronate species. The use of specialized phosphine ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.

Case Study: Synthesis of a p38 Kinase Inhibitor Precursor

The 4-methyl-3-(trifluoromethyl)phenyl moiety is a key structural feature in a number of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors have therapeutic potential in a range of inflammatory diseases. The synthesis of these complex molecules often relies on a crucial Suzuki-Miyaura coupling step to introduce this specific phenyl group.

Representative Experimental Protocol

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, based on established methodologies for similar transformations.

Step 1: Reactant Preparation

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

Step 2: Catalyst and Ligand Addition

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).

Step 3: Solvent Addition and Reaction Execution

-

Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond the realm of kinase inhibitors. The unique substitution pattern of this reagent makes it an attractive building block for the synthesis of a diverse range of bioactive molecules.

Selective Androgen Receptor Modulators (SARMs)

The 4-methyl-3-(trifluoromethyl)phenyl motif is also found in the structure of some nonsteroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. The presence of the trifluoromethyl group in these molecules is often crucial for achieving high binding affinity to the androgen receptor and for conferring the desired tissue selectivity. The synthesis of these SARMs frequently involves a key amide bond formation or a Suzuki-Miyaura coupling to incorporate the (4-Methyl-3-(trifluoromethyl)phenyl)aniline or a related precursor, which can be derived from the corresponding boronic acid.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is more than just a synthetic intermediate; it is a strategic tool that allows for the precise installation of a pharmaceutically privileged scaffold. The trifluoromethyl group provides a powerful lever to modulate key drug-like properties, while the methyl group offers a handle for fine-tuning steric interactions. Its successful application in the synthesis of kinase inhibitors and the precursors to SARMs underscores its importance in modern drug discovery. A thorough understanding of its reactivity and the rationale behind the choice of reaction conditions is paramount for its effective deployment in the quest for novel and improved therapeutics.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols and insights herein are grounded in established chemical principles and aim to deliver reproducible and high-yielding results.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling